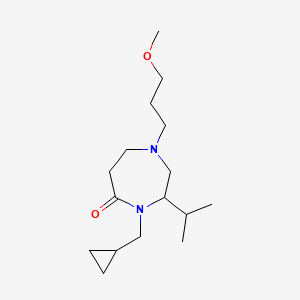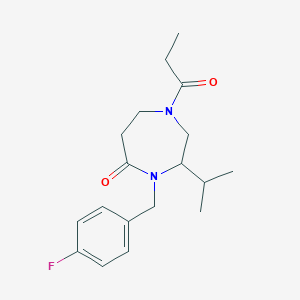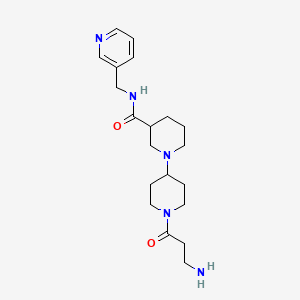
4-(cyclopropylmethyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropylmethyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one, commonly known as CPMD, is a diazepine derivative that has gained attention in the scientific community due to its potential pharmacological properties. CPMD is a highly potent and selective agonist for the α2β3γ2L subtype of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the central nervous system. CPMD has been found to exhibit anxiolytic, sedative, and anticonvulsant properties in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety disorders, insomnia, and epilepsy.
Mechanism of Action
CPMD acts as a positive allosteric modulator of the GABAA receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effect of GABAergic neurotransmission. CPMD selectively binds to the α2β3γ2L subtype of GABAA receptor, which is highly expressed in the brain regions involved in anxiety, sleep, and seizure control.
Biochemical and Physiological Effects:
CPMD has been found to induce dose-dependent anxiolytic and sedative effects in animal models, without causing motor impairment or cognitive deficits. CPMD also exhibits anticonvulsant properties, reducing the severity and duration of seizures in animal models. CPMD has been shown to enhance the activity of GABAergic neurotransmission, leading to increased inhibition of neuronal activity and reduced excitability.
Advantages and Limitations for Lab Experiments
CPMD is a highly potent and selective agonist for the α2β3γ2L subtype of GABAA receptor, making it a valuable tool for investigating the role of this receptor subtype in anxiety, sleep, and epilepsy. However, CPMD has a short half-life and is rapidly metabolized in vivo, which may limit its usefulness in long-term studies. In addition, CPMD has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet established.
Future Directions
Further research is needed to fully understand the pharmacological properties of CPMD and its potential therapeutic applications. Future studies could investigate the effects of CPMD on other GABAA receptor subtypes and on other neurotransmitter systems involved in anxiety, sleep, and seizure control. In addition, studies could explore the safety and efficacy of CPMD in humans, and the potential for developing CPMD-based drugs for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of CPMD involves several steps, including the reaction of 3-isopropyl-1-(3-methoxypropyl)-1,4-diazepin-2-one with cyclopropylmethyl bromide in the presence of a base, followed by purification and isolation of the product. The yield of CPMD can be improved by optimizing the reaction conditions and using alternative reagents and catalysts.
Scientific Research Applications
CPMD has been extensively studied in vitro and in vivo to investigate its pharmacological properties and potential therapeutic applications. In animal models, CPMD has been shown to exhibit anxiolytic effects comparable to those of benzodiazepines, but with fewer side effects and less risk of dependence and tolerance. CPMD has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, CPMD has been shown to enhance the activity of GABAergic neurotransmission, which is impaired in several neurological and psychiatric disorders.
properties
IUPAC Name |
4-(cyclopropylmethyl)-1-(3-methoxypropyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-13(2)15-12-17(8-4-10-20-3)9-7-16(19)18(15)11-14-5-6-14/h13-15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBLKMDLIIDDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5360293.png)
![4-{[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5360296.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)

![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate](/img/structure/B5360388.png)